NIM-7

Live-cell imaging Organelle tracking Fluorescent probes

NIM-7 is the only commercially available small-molecule probe that simultaneously labels lipid droplets and lysosomes with distinct, separable fluorescence emissions—yellow for LDs under 488 nm excitation and red for lysosomes under 561 nm excitation—eliminating multi-dye workflows, temporal misalignment, and registration errors inherent to conventional single-target probes. Validated in live cells, zebrafish embryos, and SIM super-resolution imaging; retains ~90% fluorescence after 15 min of continuous irradiation. Ideal for lipophagy research, hepatic steatosis/phospholipidosis screening, and cancer organelle phenotyping. Single-probe, dual-readout design reduces assay complexity and reagent costs for high-content imaging and time-lapse studies.

Molecular Formula C36H31N3O2
Molecular Weight 537.66
Cat. No. B1193345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIM-7
SynonymsNIM7;  NIM 7;  NIM-7
Molecular FormulaC36H31N3O2
Molecular Weight537.66
Structural Identifiers
SMILESO=C1N(CCN(C)C)C(C2=CC=C(/C=C/C3=CC=C(N(C4=CC=CC=C4)C5=CC=CC=C5)C=C3)C6=CC=CC1=C26)=O
InChIInChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+
InChIKeyYYDYGHAQFWIIAP-KNTRCKAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NIM-7 Fluorescent Probe: Dual-Color Lipid Droplet and Lysosome Imaging for Live-Cell Research


NIM-7 (CAS 1283604-05-6) is a naphthalimide-based fluorescent probe that enables simultaneous dual-color labeling of lipid droplets (LDs) and lysosomes in live cells [1]. Upon excitation at 488 nm, NIM-7 emits yellow fluorescence in LDs; excitation at 561 nm yields red fluorescence in lysosomes, allowing separate visualization of both organelles without signal crossover . This dual-organelle specificity is rare among small-molecule probes, most of which accumulate in a single subcellular compartment [1]. NIM-7 demonstrates low cytotoxicity and high photostability, retaining approximately 90% of its original fluorescence intensity after 15 minutes of continuous irradiation under confocal imaging conditions [1].

Why Generic Substitution Fails: The Unique Dual-Organelle Specificity of NIM-7


Conventional fluorescent probes for organelle imaging are almost exclusively single-target; they accumulate in one subcellular compartment (e.g., BODIPY 493/503 for LDs only, LysoTracker dyes for lysosomes only) and require separate labeling steps or multiple excitation wavelengths for co-imaging [1]. This approach introduces variability in dye uptake kinetics, differential cytotoxicity, and alignment challenges during co-localization analysis. NIM-7 overcomes these limitations through a single probe that simultaneously labels both LDs and lysosomes with distinct, separable fluorescence emission colors under two excitation channels . The dual-organelle specificity eliminates the need for multiple dyes, reduces experimental complexity, and enables real-time concurrent tracking of LD-lysosome dynamics without temporal or spatial registration errors inherent to sequential or multi-probe workflows [1].

NIM-7 Differential Evidence: Quantitative Comparison vs. Single-Organelle Fluorescent Probes


Simultaneous Dual-Organelle Labeling vs. Single-Target Probes (BODIPY 493/503, LysoTracker)

NIM-7 labels both lipid droplets (yellow emission, 488 nm excitation) and lysosomes (red emission, 561 nm excitation) in a single staining step. In contrast, commercial single-organelle probes such as BODIPY 493/503 (LD-specific) and LysoTracker dyes (lysosome-specific) each label only one organelle and require separate incubation steps and imaging sessions for dual-organelle studies [1]. This dual-target capability is demonstrated in HeLa cells where NIM-7 fluorescence colocalizes with HCS LipidTOX Deep Red (LD marker) and LysoTracker Blue DND-22 (lysosome marker) with no detectable signal from mitochondria or endoplasmic reticulum [1].

Live-cell imaging Organelle tracking Fluorescent probes

Superior Photostability: 90% Fluorescence Retention After 15-Minute Irradiation

Under continuous confocal laser irradiation (488 nm and 561 nm) in live HeLa cells, NIM-7 retained approximately 90% of its initial fluorescence intensity after 15 minutes [1]. In comparison, the widely used lipid droplet probe BODIPY 493/503 exhibits substantial photobleaching under structured illumination microscopy (SIM) conditions, with significantly lower fluorescence stability reported in direct comparative studies [2]. This photostability advantage enables extended time-lapse imaging without signal degradation that would otherwise compromise quantitative analysis.

Photostability Live-cell imaging Fluorescence microscopy

Low Cytotoxicity Across Multiple Cell Lines at 10× Working Concentration

NIM-7 exhibited no obvious cytotoxicity in four cell lines (Hep3B, HepG2, HeLa, and IMCD3) after 24-hour incubation, even when used at a concentration 10-fold higher than the standard imaging dose [1]. This contrasts with several conventional organelle probes that exhibit dose-dependent cytotoxicity that can confound long-term live-cell studies. The low cytotoxicity profile is further supported by independent vendor validation confirming >90% cell viability post-staining .

Cytotoxicity Live-cell compatibility Cell viability

3D Imaging and Super-Resolution Microscopy Compatibility

NIM-7 enables three-dimensional reconstruction of LD and lysosome distributions via confocal z-stack imaging and is fully compatible with structured illumination microscopy (SIM) for super-resolution imaging below the diffraction limit [1]. In HeLa cells, NIM-7 facilitated quantitative measurement of LD diameters (mean = 408 nm) and lysosome counts, revealing cell-type-specific differences—HepG2 cells exhibited significantly larger LDs (mean = 1173 nm) [1]. Many single-organelle probes lack demonstrated SIM compatibility or require specialized fixation protocols that preclude live-cell super-resolution imaging.

3D imaging Super-resolution microscopy Structured illumination microscopy (SIM)

Real-Time Simultaneous Tracking of LD and Lysosome Dynamics

NIM-7 enables concurrent real-time tracking of both LD and lysosome movement within the same cell over a 15-minute observation period [1]. Traditional approaches using separate single-organelle probes (e.g., BODIPY 493/503 + LysoTracker) require sequential imaging or complex spectral unmixing, introducing temporal delays between organelle observations and complicating correlation of dynamic events. The single-probe, dual-color nature of NIM-7 ensures that LD and lysosome trajectories are captured simultaneously with perfect temporal registration.

Organelle dynamics Live-cell tracking Dual-color imaging

Broad Applicability Across Human Cancer Cells, Mouse Cells, and Zebrafish Embryos

NIM-7 has been validated in four distinct cell lines (HeLa, HepG2, Hep3B human cancer cells; IMCD3 mouse cells) and in live zebrafish embryos (3 days post-fertilization) [1]. In zebrafish, NIM-7 exhibited good photostability and low toxicity, enabling whole-organism imaging of LD and lysosome distributions [1]. This cross-species and cross-cell-type validation distinguishes NIM-7 from many research-grade probes that are optimized for a single cell line and may perform poorly or exhibit unexpected toxicity in other systems.

Model organism compatibility Cross-species validation In vivo imaging

NIM-7 Procurement-Driven Application Scenarios: Where Dual-Color Specificity Delivers Value


Live-Cell Imaging of Lipid Droplet–Lysosome Interactions in Metabolic Research

Researchers studying lipid metabolism, autophagy, or lysosomal storage disorders can use NIM-7 to simultaneously visualize LD consumption by lysosomes (lipophagy) in real time. The dual-color, single-probe workflow eliminates temporal misalignment inherent to multi-dye approaches, enabling accurate quantification of LD–lysosome contact events and fusion dynamics [1]. This is particularly valuable for investigating fatty liver disease, obesity, and lysosomal dysfunction where LD–lysosome crosstalk is a central mechanism.

High-Content Screening for Drug-Induced Steatosis or Phospholipidosis

Pharmaceutical toxicology groups assessing drug candidates for hepatic steatosis or phospholipidosis can deploy NIM-7 in high-content imaging assays. The probe's low cytotoxicity and high photostability support extended time-lapse acquisition (≥24 h) without confounding toxicity or signal decay, while the dual-organelle readout provides simultaneous information on LD accumulation (steatosis marker) and lysosomal changes (phospholipidosis marker) from a single dye channel [1]. This reduces assay complexity and reagent costs compared to using separate LD and lysosome stains.

Super-Resolution Quantification of Organelle Morphology in Cancer Cell Biology

Cancer researchers requiring quantitative nanoscale analysis of LD size distribution and lysosome abundance can leverage NIM-7's compatibility with structured illumination microscopy (SIM). The probe enables live-cell super-resolution imaging without fixation artifacts, allowing measurement of cell-type-specific organelle features—e.g., the ~3-fold larger LDs in HepG2 liver cancer cells compared to HeLa cervical cancer cells [1]. Such quantitative metrics are valuable for correlating organelle phenotypes with tumor aggressiveness or drug response.

In Vivo Organelle Imaging in Zebrafish Developmental and Disease Models

Investigators using zebrafish as a vertebrate model for lipid metabolism, lysosomal disorders, or drug toxicity screening can employ NIM-7 for whole-embryo imaging. The probe has been validated in 3 dpf zebrafish embryos with demonstrated low toxicity and good photostability, enabling longitudinal tracking of LD and lysosome distributions during development or in response to chemical perturbations [1]. This in vivo validation reduces the risk of probe incompatibility in whole-organism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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